An In-depth Technical Guide to 2,4,6-Tribromotoluene (CAS: 6320-40-7)
An In-depth Technical Guide to 2,4,6-Tribromotoluene (CAS: 6320-40-7)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4,6-Tribromotoluene, a key intermediate in various organic synthesis applications. The information is compiled from established chemical data sources to support research and development activities.
Chemical and Physical Properties
2,4,6-Tribromotoluene is a halogenated aromatic hydrocarbon.[1] It typically appears as a yellow to light brown powder or in crystalline form.[1][2] The compound is noted for its insolubility in water, with slight solubility in methanol (B129727) and sparing solubility in chloroform.[1][3] It should be stored in a sealed container in a dry environment at room temperature.[1]
Table 1: Physicochemical Properties of 2,4,6-Tribromotoluene
| Property | Value | Source(s) |
| Melting Point | 65.0-72.0 °C | [2] |
| 68-71 °C | [1][3][4][5][6] | |
| 69-70 °C | [7] | |
| 69 °C | [8] | |
| Boiling Point | 290 °C | [1][6][7] |
| 290.7 ± 35.0 °C at 760 mmHg | [4][5] | |
| Density | 2.1 ± 0.1 g/cm³ | [4] |
| 2.479 g/cm³ | [1][6][7][8] | |
| Molecular Formula | C₇H₅Br₃ | [1][2][4][7][9] |
| Molecular Weight | 328.83 g/mol | [1][6][8][9] |
| 328.829 g/mol | [7] | |
| 328.827 g/mol | [4][5] | |
| Flash Point | 127.6 ± 20.7 °C | [4] |
| 290 °C | [1][6] | |
| Vapor Pressure | 0.00356 mmHg at 25°C | [1] |
| Refractive Index | 1.6340 (estimate) | [1] |
| Water Solubility | Insoluble | [1][3][6] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [1] |
| Appearance | Yellow to light brown Powder/Chunks | [1][6] |
| White to pale cream to brown Crystals/Powder | [2] | |
| Assay (GC) | ≥98.0% | [2] |
Identification and Structure
The compound is systematically named 1,3,5-tribromo-2-methylbenzene.[2][9] Various identifiers are used across chemical databases to reference this substance.
Table 2: Chemical Identifiers for 2,4,6-Tribromotoluene
| Identifier Type | Value | Source(s) |
| CAS Number | 6320-40-7 | [1][2][4][7][9] |
| IUPAC Name | 1,3,5-tribromo-2-methylbenzene | [2][9] |
| Synonyms | 2-Methyl-1,3,5-tribromobenzene, 1,3,5-Tribromo-2-methylbenzene | [1][7] |
| EINECS | 228-672-2 | [1][6][7][9] |
| InChI Key | BFRIZWKDNUHPHL-UHFFFAOYSA-N | [2][8][9] |
| SMILES | Cc1c(Br)cc(Br)cc1Br | [2][8][9] |
| BRN | 2359313 | [1][6] |
| PubChem CID | 33916 | [9] |
Experimental Protocols
A general method for the synthesis of bromotoluenes involves the bromination of toluene (B28343). One patented method describes reacting toluene with hydrobromic acid and sodium hypochlorite (B82951) in the presence of a ferric chloride catalyst at room temperature.[10] The high-activity bromine chloride generated in situ serves as the bromine source.[10]
A more specific, though not isomer-exclusive, synthesis for a related compound, pentabromotoluene, provides insight into the bromination process.[11] This protocol can be adapted for synthesizing tribromotoluene isomers.
Detailed Methodology for Toluene Bromination:
-
Reactor Setup: A 500 ml jacketed reactor equipped with a reflux condenser, thermowell, mechanical stirrer, and toluene inlet is used. The reactor is shielded from light with aluminum foil.[11]
-
Initial Charge: The reactor is charged with 150 ml of dry 1,2-dibromomethane (DBM), 3.85 g (0.0297 mole) of aluminum chloride (AlCl₃), and 86 ml (1.684 mole) of bromine (Br₂).[11]
-
Reactant Feed: The temperature is maintained at 25°C, and 33.4 ml (0.314 mole) of toluene is fed into the reactor using a peristaltic pump at a rate of 0.30 ml/min.[11]
-
Reaction Monitoring: The conversion of toluene is monitored by taking samples from the reaction slurry, treating them with water and a sodium bisulphite solution, and analyzing the solution via gas chromatography.[11]
-
Post-Reaction: After the toluene feed is complete, a post-reaction period of one hour at 45°C - 65°C is implemented to ensure the reaction goes to completion.[11]
-
Work-up and Isolation: The reaction mixture is treated with water and sodium bisulphite solution to destroy the catalyst and reduce excess bromine. The aqueous layer is separated, and the organic slurry is washed with water, neutralized, and filtered. The resulting crystalline product is then dried in a vacuum oven.[11]
Reactivity and Applications
2,4,6-Tribromotoluene is a valuable intermediate in organic synthesis. Its primary applications include:
-
Precursor for other brominated compounds: It serves as a direct precursor for the synthesis of 2,4,6-tribromo-benzyl bromide, a reaction typically conducted at temperatures between 200°C and 220°C.[5]
-
Reagent in amino acid synthesis: It acts as a reagent in the synthesis of non-proteinogenic α-amino acids.[1][3]
-
Building block for advanced materials: Its brominated structure can impart specific properties, making it useful in the research and creation of novel compounds, potentially including pharmaceutical intermediates and advanced materials.[5]
Biological Activity and Toxicology
Currently, there is limited specific data in the public domain regarding the detailed metabolic pathways, signaling interactions, or comprehensive toxicological profile of 2,4,6-Tribromotoluene.
Hazard Information: Based on GHS classifications, the compound is considered an irritant.[6] It may cause skin irritation, serious eye irritation, and respiratory irritation.[9] Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling this chemical.
Conclusion
2,4,6-Tribromotoluene (CAS: 6320-40-7) is a well-characterized chemical intermediate with defined physicochemical properties. Its utility in the synthesis of other brominated compounds, specialized amino acids, and potentially novel materials makes it a compound of interest for researchers in organic chemistry and materials science. While detailed biological data is scarce, its identity as an irritant necessitates careful handling in a laboratory setting. The provided synthesis and property data serve as a foundational resource for its application in research and development.
References
- 1. lookchem.com [lookchem.com]
- 2. L01149.18 [thermofisher.com]
- 3. 2,4,6-TRIBROMOTOLUENE | 6320-40-7 [chemicalbook.com]
- 4. 2,4,6-tribromotoluene | CAS#:6320-40-7 | Chemsrc [chemsrc.com]
- 5. nbinno.com [nbinno.com]
- 6. chemwhat.com [chemwhat.com]
- 7. CAS 6320-40-7 | 1700-9-30 | MDL MFCD00013527 | 2,4,6-Tribromotoluene | SynQuest Laboratories [synquestlabs.com]
- 8. 2,4,6-tribromotoluene [stenutz.eu]
- 9. 2,4,6-Tribromotoluene | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN105669364A - Method for synthesizing bromotoluene - Google Patents [patents.google.com]
- 11. 2,4,6-TRIBROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]
